2-Furanmethanol, 5-(dimethoxymethyl)-

Description

BenchChem offers high-quality 2-Furanmethanol, 5-(dimethoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanmethanol, 5-(dimethoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

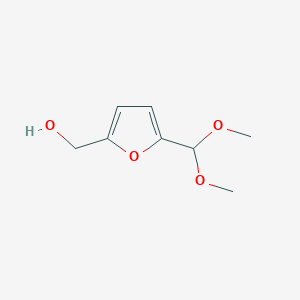

Structure

3D Structure

Properties

IUPAC Name |

[5-(dimethoxymethyl)furan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-10-8(11-2)7-4-3-6(5-9)12-7/h3-4,8-9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZQJKMLLVYNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(O1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343194 | |

| Record name | 2-Furanmethanol, 5-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90200-14-9 | |

| Record name | 2-Furanmethanol, 5-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Furanmethanol, 5 Dimethoxymethyl

Analogous Transformations from Related 2-Furanmethanol Derivatives

While direct, dedicated synthetic routes for 2-furanmethanol, 5-(dimethoxymethyl)- are not extensively detailed in readily available literature, its preparation can be understood through analogous transformations performed on structurally similar 2-furanmethanol derivatives. These reactions demonstrate the chemical feasibility of modifying the C5 substituent of the furan (B31954) ring while preserving the C2 hydroxymethyl group. Key among these analogous methods are Mannich-type reactions for producing aminomethyl furans and various catalytic transformations of 5-hydroxymethylfurfural (B1680220) (HMF), a closely related furan platform chemical.

The synthesis of aminomethyl groups at the C5 position of the furan ring, which are structurally analogous to the dimethoxymethyl group, is well-documented, particularly through the Mannich reaction. google.comresearchgate.netresearchgate.net The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like furfuryl alcohol), formaldehyde (B43269), and a primary or secondary amine. researchgate.net This reaction provides a direct pathway to C-aminomethylation on the furan ring.

A notable example involves the Mannich condensation for the preparation of 5-[4-(2-methoxyphenyl)piperazinomethyl]furfuryl alcohol. google.com In this synthesis, a mixture of furfuryl alcohol, N-(2-methoxyphenyl)piperazine hydrochloride, and paraformaldehyde is refluxed in ethanol (B145695). google.com This process demonstrates the direct introduction of a complex aminomethyl side chain onto the furan nucleus, a transformation analogous to the formation of a dimethoxymethyl group. google.com

Further research illustrates the versatility of this approach. For instance, 5-[4-(2-oxo-1-benzimidazolinyl)piperidinomethyl]-2-furanmethanol was synthesized via a similar Mannich reaction using 4-(2-oxo-1-benzimidazolinyl)piperidine hydrochloride, furfuryl alcohol, and paraformaldehyde in boiling ethanol. google.com

The reductive amination of 5-hydroxymethylfurfural (HMF) with ammonia (B1221849) also provides a route to 5-(aminomethyl)-2-furanmethanol (AMF), a key intermediate for pharmaceuticals and polymers. researchgate.net While this is not a Mannich reaction, it represents another crucial transformation at the C5 position. One study developed an efficient process using aqueous ammonia and a non-noble Ni/SBA-15 catalyst, achieving an 89.8% yield of AMF at a relatively mild temperature of 100°C. researchgate.net The high selectivity of the nickel catalyst is attributed to its moderate catalytic activity, which prevents over-reaction. researchgate.net

The following table summarizes findings from various Mannich-type and related amination reactions on furan substrates, highlighting the conditions and outcomes that are analogous to potential syntheses of 2-Furanmethanol, 5-(dimethoxymethyl)-.

Table 1: Research Findings on Mannich-type and Amination Reactions for the Synthesis of Aminomethyl Furan Derivatives

| Starting Furan Compound | Reagents | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Furfuryl alcohol | N-(2-methoxyphenyl)piperazine hydrochloride, p-formaldehyde | Reflux in ethanol for 12 h | 5-[4-(2-methoxyphenyl)piperazinomethyl]furfuryl alcohol | Not specified | google.com |

| Furfuryl alcohol | 4-(2-oxo-1-benzimidazolinyl)piperidine hydrochloride, p-formaldehyde | Boiling ethanol | 5-[4-(2-oxo-1-benzimidazolinyl)piperidinomethyl]-2-furanmethanol | Not specified | google.com |

| 5-Hydroxymethylfurfural (HMF) | Aqueous ammonia, H₂ | Ni/SBA-15, 100°C, 4 h | 5-(Aminomethyl)-2-furanmethanol (AMF) | 89.8% | researchgate.net |

These examples of C-C and C-N bond formation at the C5 position of the furan ring are instructive. They establish that the furan ring is amenable to electrophilic substitution reactions, such as the Mannich reaction, even with a hydroxymethyl group present at the C2 position. The successful synthesis of these aminomethyl derivatives suggests that a related reaction, such as the acetalization of a 5-formyl-2-furanmethanol precursor with methanol (B129727) under acidic conditions, would be a viable strategy to obtain 2-Furanmethanol, 5-(dimethoxymethyl)-. The oxidation of the widely available 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF) has been demonstrated using metal/bromide catalysts, which could then undergo selective acetalization. researchgate.net

Reactivity and Chemical Transformations of 2 Furanmethanol, 5 Dimethoxymethyl

Degradation Pathways and Chemical Stability

The stability of 2-Furanmethanol, 5-(dimethoxymethyl)- is a critical factor in its application and storage. It is susceptible to degradation through several pathways, including thermal decomposition and hydrolysis, with the resulting products being highly dependent on the reaction environment.

Thermal Degradation Profiles

The thermal stability of furan-based compounds is a key area of research. While direct thermal degradation studies on pure 2-Furanmethanol, 5-(dimethoxymethyl)- are not extensively detailed, its behavior can be inferred from studies on closely related molecules. Generally, the furan (B31954) ring itself is thermally stable, with degradation often initiating at the functional group side chains. For instance, the thermal degradation of furfuryl alcohol, the parent compound, is known to activate at temperatures between 140-160°C, leading to dehydration and the formation of 2-methylfuran.

In studies involving the thermal degradation of more complex molecules, 2-Furanmethanol, 5-(dimethoxymethyl)- has been identified as a breakdown product. For example, when a phenylalanine ethyl ester derivative was heated, 2-Furanmethanol, 5-(dimethoxymethyl)- was detected, suggesting it is stable enough to be formed and isolated under specific thermal conditions (e.g., 120°C in an aqueous medium). The thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF), a precursor to many furan derivatives, shows that in the absence of other reagents, it can dimerize and subsequently degrade to form products like 5-methylfurfural (B50972) and 2,5-furandicarboxaldehyde. nih.govresearchgate.net This indicates that side-chain reactions are the predominant initial pathways in thermal degradation. nih.govresearchgate.net

Influence of Solvent Systems on Degradation Products and Mechanisms

Solvent systems play a crucial role in directing the degradation pathways of furan derivatives. nih.gov The polarity and reactivity of the solvent can alter reaction mechanisms and stabilize different intermediates, leading to a varied distribution of final products.

Research on the thermal degradation of an Amadori derivative that releases 2-Furanmethanol, 5-(dimethoxymethyl)- highlights this solvent dependency. When heated in an aqueous medium at 120°C, this derivative yielded a small amount (0.71%) of 2-Furanmethanol, 5-(dimethoxymethyl)-. However, when the same process was conducted in ethanol (B145695), 2-Furanmethanol, 5-(dimethoxymethyl)- was not among the major identified products. Instead, compounds like benzaldehyde (B42025) diethyl acetal (B89532) were formed, indicating that the ethanol solvent participated in the reaction, likely through transacetalization. This demonstrates that organic solvents can significantly influence the degradation pathway and the resulting product profile.

Table 1: Influence of Solvent on Thermal Degradation Products of a Precursor at 120°C

| Solvent | Temperature | Key Degradation Products and Relative Content (%) |

|---|---|---|

| Water | 120°C | Phenylalanine ethyl ester (93.38%), Ethyl-3-phenylpropionate (0.95%), 2-Furanmethanol, 5-(dimethoxymethyl)- (0.71%) |

| Ethanol | 120°C | Benzaldehyde diethyl acetal (36.53%), Ethyl benzoate (B1203000) (6.70%), Phenylalanine ethyl ester (5.86%), Ethyl-3-phenylpropionate (5.72%) |

Hydrolytic Stability and Transformation Products

The hydrolytic stability of 2-Furanmethanol, 5-(dimethoxymethyl)- is largely dependent on the pH of the aqueous environment. The dimethoxymethyl group is an acetal, which is generally stable under neutral or alkaline conditions but is susceptible to hydrolysis under acidic conditions. Acid-catalyzed hydrolysis would convert the dimethoxymethyl group back to an aldehyde, yielding 5-hydroxymethylfurfural (B1680220) (HMF).

Furthermore, under more strenuous acidic conditions, the furan ring itself can undergo cleavage. researchgate.net This reaction proceeds via the addition of water across the double bonds of the furan ring, ultimately leading to the formation of acyclic compounds such as levulinic acid and formic acid. researchgate.net This pathway is a known degradation route for HMF and other furfuryl alcohols in acidic aqueous solutions. mdpi.com

Role as a Transient Intermediate in Complex Reaction Networks

2-Furanmethanol, 5-(dimethoxymethyl)- can act as a transient intermediate in multi-step chemical transformations. It can be formed, for instance, through the condensation of HMF with methanol (B129727). In this context, the aldehyde group of HMF reacts with two molecules of methanol to form the dimethoxymethyl acetal. This compound can then serve as a stepping stone for further reactions.

Its appearance as a minor product during the thermal degradation of a larger molecule at 120°C, with its concentration changing under different conditions, supports its role as an intermediate. Once formed, it can be consumed in subsequent reactions, such as polymerization, etherification, or further degradation, depending on the prevailing reaction conditions.

Specific Reactivity of the Dimethoxymethyl Group

The dimethoxymethyl group is a protective group for the aldehyde functionality and its reactivity is characteristic of an acetal. Its primary reaction is acid-catalyzed hydrolysis, which regenerates the aldehyde (formyl) group. This transformation is a key step if the aldehyde's reactivity is needed later in a synthetic sequence.

Another characteristic reaction is transacetalization. In the presence of another alcohol and an acid catalyst (or under certain thermal conditions), the methoxy (B1213986) groups of the acetal can be exchanged. Evidence for this is seen in degradation studies where heating a related compound in ethanol led to the formation of diethyl acetals, suggesting an exchange of methoxy groups for ethoxy groups from the solvent.

Reactions Involving the Furan Ring and Hydroxymethyl Moiety

The furan ring and the hydroxymethyl group are the most reactive sites for a variety of transformations, including polymerization, cycloadditions, and etherification.

Furan Ring Reactivity : The furan ring, despite its aromatic character, can act as a diene in Diels-Alder cycloadditions. rsc.orgmdpi.orgacs.orgmdpi.com This [4+2] cycloaddition reaction is a powerful tool for constructing complex cyclic molecules. mdpi.com The reactivity of the furan ring in these reactions is sensitive to the nature of its substituents; electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. rsc.org Under strong acidic conditions, the furan ring is prone to ring-opening reactions, leading to the formation of 1,4-dicarbonyl compounds, which can further degrade. mdpi.compharmaguideline.com The ring is also the site of electrophilic substitution, although it is less reactive than pyrrole (B145914) and thiophene. pharmaguideline.com

Hydroxymethyl Moiety Reactivity : The primary alcohol of the hydroxymethyl group undergoes reactions typical of alcohols. researchgate.net Under acidic conditions, it can participate in polycondensation reactions with the C5 position of another furan ring to form polymers linked by methylene (B1212753) bridges. google.comacs.orgresearchgate.netnih.gov This is the fundamental reaction in the formation of poly(furfuryl alcohol) resins. acs.orgnih.gov The hydroxyl group can also be converted into an ether through etherification with other alcohols in the presence of an acid catalyst, or it can be oxidized to form an aldehyde or a carboxylic acid. orientjchem.orgexlibrisgroup.com

Applications of 2 Furanmethanol, 5 Dimethoxymethyl in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Furan-Based Chemical Entities

As a stable form of HMF, 2-Furanmethanol, 5-(dimethoxymethyl)- is an essential starting point for creating a diverse range of furan-based molecules. tue.nl This strategic protection prevents the aldehyde group from undergoing undesired reactions, such as over-oxidation or polymerization, during synthetic steps targeting other parts of the molecule. tue.nl

The conversion of lignocellulosic biomass into valuable chemicals is a cornerstone of modern green chemistry, with furanic compounds being among the most promising targets. researchgate.netrsc.org 5-Hydroxymethylfurfural (B1680220) (HMF) is recognized as one of the most important platform chemicals obtainable from biomass. mdpi.comresearchgate.net 2-Furanmethanol, 5-(dimethoxymethyl)- functions as a masked form of HMF, providing a stable intermediate that can be readily converted back to HMF or used directly to synthesize other important platform chemicals.

An acetal (B89532) protection strategy is particularly effective for the synthesis of 2,5-diformylfuran (DFF), another valuable monomer and chemical intermediate. tue.nl By protecting the aldehyde in HMF as a dimethyl acetal, the hydroxymethyl group can be selectively oxidized to a second aldehyde. Subsequent deprotection yields DFF with high selectivity, avoiding the formation of dicarboxylic acids that can occur when unprotected HMF is used. tue.nl Furthermore, derivatives of this compound are precursors to 2,5-Furandimethanol (FDM), a diol used in the synthesis of polyesters and resins, and 2,5-Dimethylfuran (B142691) (DMF), a promising biofuel. nih.govrsc.org

| Compound Name | Abbreviation | Primary Application |

|---|---|---|

| 5-Hydroxymethylfurfural | HMF | Central platform chemical for various derivatives. mdpi.com |

| 2,5-Furandicarboxylic Acid | FDCA | Monomer for bio-based polymers (e.g., PEF). researchgate.netnih.gov |

| 2,5-Diformylfuran | DFF | Building block for polymers and pharmaceutical intermediates. tue.nl |

| 2,5-Furandimethanol | FDM / BHMF | Diol for polyesters, polyurethanes, and resins. rsc.orgmdpi.com |

| 2,5-Dimethylfuran | DMF | High-energy-density biofuel. nih.gov |

One of the most significant applications of the HMF family of compounds is the production of 2,5-Furandicarboxylic acid (FDCA). researchgate.netnih.gov FDCA is considered a top bio-based building block and a sustainable replacement for petroleum-derived terephthalic acid, the monomer used to produce polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The resulting bio-based polymer, polyethylene furanoate (PEF), exhibits superior barrier properties and is derived from renewable resources. researchgate.net

The synthesis of FDCA from 2-Furanmethanol, 5-(dimethoxymethyl)- proceeds via a two-step process. First, the acetal is hydrolyzed under acidic conditions to yield HMF. Subsequently, the HMF is subjected to aerobic oxidation. This oxidation process typically occurs through a network of intermediates. nih.gov The reaction can proceed by oxidizing the aldehyde group first to form 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), or by oxidizing the alcohol group first to yield DFF. nih.gov Both pathways converge on the intermediate 5-formylfuran-2-carboxylic acid (FFCA), which is then oxidized to the final product, FDCA. nih.gov Catalytic systems for this transformation often employ noble metals like platinum or gold, though significant research is underway to develop more economical catalysts. researchgate.netgoogle.com

| Step | Reactant | Key Intermediate(s) | Product |

|---|---|---|---|

| 1 | 2-Furanmethanol, 5-(dimethoxymethyl)- | N/A (Deprotection) | 5-Hydroxymethylfurfural (HMF) |

| 2 | 5-Hydroxymethylfurfural (HMF) | HMFCA or DFF | 5-Formylfuran-2-carboxylic acid (FFCA) |

| 3 | 5-Formylfuran-2-carboxylic acid (FFCA) | N/A | 2,5-Furandicarboxylic acid (FDCA) |

Reagent in Mechanistic Studies of Chemical Processes

In chemical research, understanding the precise step-by-step pathway of a reaction—its mechanism—is crucial for process optimization and catalyst design. exlibrisgroup.comresearchgate.net The use of protected molecules like 2-Furanmethanol, 5-(dimethoxymethyl)- is a classic strategy in mechanistic studies. By converting the aldehyde of HMF into a stable dimethyl acetal, chemists can effectively isolate the reactivity of the hydroxymethyl group and the furan (B31954) ring system. tue.nl

This approach allows researchers to study, for example, the kinetics and catalyst behavior for the oxidation of the primary alcohol group without the complication of simultaneous or competing reactions at the aldehyde. exlibrisgroup.commdpi.com Studies on the selective oxidation of HMF-acetals have demonstrated that this protection prevents the hydration of the formyl group to a geminal diol and its subsequent unwanted oxidation to a carboxylic acid, thereby providing clearer insights into the factors governing selectivity. tue.nl This controlled reactivity is essential for developing highly selective catalysts and for understanding the factors that determine which functional group on a multifunctional molecule reacts preferentially. exlibrisgroup.comresearchgate.net

Contribution to Sustainable Chemical Manufacturing

The use of 2-Furanmethanol, 5-(dimethoxymethyl)- as a chemical intermediate is intrinsically linked to the advancement of sustainable chemical manufacturing. rsc.org Its synthesis originates from lignocellulosic biomass—an abundant, renewable, and non-food-competing feedstock. researchgate.netmdpi.com This bio-based origin positions it as a key player in the transition away from a fossil-fuel-based economy. rsc.org

The production of high-value chemicals and materials from biomass-derived platform molecules like HMF and its derivatives is central to the concept of a modern biorefinery. mdpi.com The conversion of 2-Furanmethanol, 5-(dimethoxymethyl)- into FDCA, and subsequently into the biopolymer PEF, is a prime example of this "biomass-to-products" pipeline. researchgate.netmdpi.com This process not only yields a polymer with enhanced material properties but also reduces the carbon footprint associated with conventional plastics production. researchgate.net By providing a stable, versatile, and renewable building block, 2-Furanmethanol, 5-(dimethoxymethyl)- contributes significantly to the development of greener and more sustainable industrial chemical processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Furanmethanol, 5 Dimethoxymethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J) in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in "2-Furanmethanol, 5-(dimethoxymethyl)-" can be elucidated.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of "2-Furanmethanol, 5-(dimethoxymethyl)-" is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from analogous furan (B31954) structures, the following proton signals can be predicted:

Furan Ring Protons (H-3 and H-4): The two protons on the furan ring are expected to appear as doublets in the aromatic region of the spectrum, typically between 6.0 and 6.5 ppm. The coupling between these adjacent protons (³JHH) would likely be around 3-4 Hz.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to resonate as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of 4.5 to 4.7 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Methine Proton (-CH(OCH₃)₂): The single proton of the dimethoxymethyl group is anticipated to appear as a singlet around 5.3-5.5 ppm.

Methoxy (B1213986) Protons (-OCH₃): The six equivalent protons of the two methoxy groups would give rise to a sharp singlet, expected to be in the region of 3.3 to 3.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "2-Furanmethanol, 5-(dimethoxymethyl)-", the expected chemical shifts, based on related compounds like furfuryl alcohol, are:

Furan Ring Carbons: The carbon atoms of the furan ring are expected to resonate in the downfield region of the spectrum. C-2 and C-5, being attached to oxygen and other functional groups, would appear at approximately 155-160 ppm. The unsubstituted C-3 and C-4 carbons would likely resonate around 108-112 ppm.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to have a chemical shift in the range of 56-58 ppm. researchgate.net

Dimethoxymethyl Acetal (B89532) Carbon (-CH(OCH₃)₂): This carbon is expected to appear at a lower field, likely in the range of 95-105 ppm.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons would produce a single signal around 53-55 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Furanmethanol, 5-(dimethoxymethyl)-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~6.3 (d) | ~110 |

| H-4 | ~6.2 (d) | ~108 |

| -CH₂OH | ~4.6 (s) | ~57 |

| -OH | variable (br s) | - |

| -CH(OCH₃)₂ | ~5.4 (s) | ~100 |

| -OCH₃ | ~3.4 (s) | ~54 |

| C-2 | - | ~158 |

| C-5 | - | ~156 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Identification and Pathway Elucidation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For "2-Furanmethanol, 5-(dimethoxymethyl)-", electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions. The fragmentation pathways can provide crucial information for identifying the compound and for studying its formation in various chemical reactions.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak would correspond to the molecular weight of the compound (C₈H₁₂O₄), which is 172.17 g/mol .

Loss of a Methoxy Group (-OCH₃): A common fragmentation for acetals is the loss of a methoxy radical, which would result in a significant peak at m/z 141.

Loss of Formaldehyde (B43269) (CH₂O) from the Methoxy-loss Fragment: The ion at m/z 141 could further lose a molecule of formaldehyde to give an ion at m/z 111.

Loss of the Hydroxymethyl Group (-CH₂OH): Cleavage of the hydroxymethyl group would lead to a fragment at m/z 141.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, leading to smaller ions. For instance, the base peak for the related 5-methyl-2-furfuryl alcohol is at m/z 112, corresponding to the molecular ion. nist.gov A significant fragment at m/z 97, corresponding to the loss of a methyl group from the molecular ion, is also observed. nist.gov For 2-Furanmethanol, 5-(2-furanylmethyl)-, a molecular ion at m/z 178 is observed. spectrabase.com

Interactive Data Table: Predicted Key Mass Fragments of 2-Furanmethanol, 5-(dimethoxymethyl)-

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 172 | [M]⁺ | Molecular Ion |

| 141 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 111 | [M - OCH₃ - CH₂O]⁺ | Loss of formaldehyde from the m/z 141 ion |

| 141 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 97 | [C₅H₅O₂]⁺ | Furan ring containing fragment |

Note: The relative intensities of these fragments would need to be confirmed by experimental data.

Chromatographic Techniques for Reaction Mixture Profiling (e.g., GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and semi-volatile compounds in a mixture and then identifies them based on their mass spectra. This is particularly useful for analyzing the products of chemical reactions, such as the synthesis of "2-Furanmethanol, 5-(dimethoxymethyl)-", or for detecting its presence in complex matrices.

Gas Chromatography (GC):

The retention of "2-Furanmethanol, 5-(dimethoxymethyl)-" in a GC column depends on its volatility and its interaction with the stationary phase of the column. Nonpolar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly used for the analysis of furan derivatives. The retention time of the compound would be influenced by the column temperature program.

GC-MS Analysis:

In a typical GC-MS analysis, a sample containing "2-Furanmethanol, 5-(dimethoxymethyl)-" would be injected into the GC, where it would be separated from other components. As it elutes from the column, it would enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum can then be compared to a library of known spectra for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound.

Interactive Data Table: Typical GC-MS Parameters for Furan Derivative Analysis

| Parameter | Condition |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

Note: These are general parameters and would require optimization for the specific analysis of "2-Furanmethanol, 5-(dimethoxymethyl)-".

Theoretical and Computational Investigations of 2 Furanmethanol, 5 Dimethoxymethyl

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of furan (B31954) derivatives. For the parent compound, 2-furanmethanol, studies have shown that the electronic excitation spectrum is largely dominated by π to π* transitions within the furan ring. frontiersin.org This suggests that the fundamental electronic characteristics of the furan moiety are largely retained. The introduction of a hydroxymethyl group has a minor effect on the frontier molecular orbitals of furan. frontiersin.org

For 2-Furanmethanol, 5-(dimethoxymethyl)-, the presence of the electron-donating hydroxymethyl group at the 2-position and the dimethoxymethyl group at the 5-position is expected to influence the electron density distribution in the furan ring. The oxygen atoms in both substituents, with their lone pairs, can participate in resonance with the π-system of the ring, thereby increasing the electron density and activating the ring towards electrophilic substitution.

The reactivity of furan derivatives is a key area of investigation. For instance, the polymerization of furfuryl alcohol under acidic conditions is a complex process involving various condensation and cycloaddition reactions. researchgate.net The study of such reaction mechanisms at a quantum chemical level helps in understanding the formation of different products. In the case of 2-Furanmethanol, 5-(dimethoxymethyl)-, the substituents would sterically and electronically influence the pathways of such reactions.

Table 1: Calculated Electronic Properties of Furfuryl Alcohol (as a proxy for 2-Furanmethanol, 5-(dimethoxymethyl)-)

| Property | Value | Method | Reference |

| First Ionization Energy | ~8.5 eV | Photoelectron Spectroscopy | frontiersin.org |

| Electron Affinity | Not available | - | |

| Dipole Moment | ~1.9 D | DFT | researchgate.net |

| HOMO-LUMO Gap | ~5.8 eV | DFT | researchgate.net |

Note: These values are for the parent compound, 2-furanmethanol. The presence of the 5-(dimethoxymethyl) group is expected to slightly alter these values.

Molecular Modeling and Conformational Analysis

For the parent furfuryl alcohol, computational studies have identified several stable conformers arising from the rotation around the C-C and C-O bonds of the hydroxymethyl group. researchgate.net These conformers are often close in energy, and their population distribution can be influenced by the surrounding environment, such as the solvent. researchgate.net Molecular dynamics (MD) simulations of related furan derivatives, like furfural (B47365) and 5-hydroxymethylfurfural (B1680220), in aqueous solutions have provided detailed insights into their solvation structure and hydrogen bonding networks. nih.govrsc.org These studies reveal that the furan ring oxygen participates less in hydrogen bonding compared to the oxygen atoms in the substituents. nih.gov

For 2-Furanmethanol, 5-(dimethoxymethyl)-, similar MD simulations would be invaluable. The dimethoxymethyl group, with its two methoxy (B1213986) groups, introduces additional rotational degrees of freedom, leading to a more complex conformational landscape. Understanding the preferred conformations is key to predicting its physical properties and how it interacts with catalysts or other reactants.

Table 2: Key Dihedral Angles in Furfuryl Alcohol Conformers

| Conformer | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-C-O-H) | Relative Energy (kcal/mol) |

| Conformer A | ~60° | ~180° | 0.0 |

| Conformer B | ~60° | ~60° | 0.2 |

| Conformer C | ~180° | ~180° | 0.5 |

Note: This data is for the parent compound, 2-furanmethanol. The conformational preferences of 2-Furanmethanol, 5-(dimethoxymethyl)- would be influenced by the additional substituent.

Computational Prediction of Reaction Pathways and Product Distribution

Computational chemistry is a powerful tool for predicting the most likely reaction pathways and the resulting product distribution for chemical transformations of furan derivatives. This is particularly important in processes like biomass valorization, where selectivity towards a desired product is crucial.

For example, the hydrodeoxygenation (HDO) of 5-hydroxymethylfurfural (HMF), a compound structurally similar to our target molecule, to produce valuable chemicals like 2,5-dimethylfuran (B142691) (DMF) has been studied computationally. rsc.orgresearchgate.net These studies elucidate the reaction mechanism on different catalyst surfaces, identifying key intermediates and transition states. rsc.orgresearchgate.net The reaction can proceed through different pathways, such as the hydrogenation of the aldehyde group followed by hydrogenolysis of the hydroxyl group, or vice versa. rsc.org The choice of catalyst and reaction conditions can steer the reaction towards a specific pathway.

In the case of 2-Furanmethanol, 5-(dimethoxymethyl)-, computational studies could predict its behavior in similar reactions. For instance, in an HDO process, the competition between the hydrogenolysis of the hydroxymethyl group and the cleavage of the acetal (B89532) group could be investigated. The calculated activation barriers for different reaction steps would allow for the prediction of the major products under specific catalytic conditions. The polymerization of furfuryl alcohol has also been investigated through computational methods, revealing the complex network of reactions leading to the formation of resins. researchgate.netnih.gov Similar studies on 2-Furanmethanol, 5-(dimethoxymethyl)- would be crucial for controlling its polymerization behavior.

Catalyst Design and Optimization through Computational Methods

Computational methods play a pivotal role in the rational design and optimization of catalysts for the conversion of biomass-derived molecules. nih.govmdpi.com By modeling the interaction between the reactant molecule and the catalyst surface, it is possible to identify the key features of an effective catalyst.

For the conversion of furan derivatives, computational studies have been employed to screen different catalyst materials, including noble and non-noble metals, as well as metal oxides and carbides. mdpi.comdtu.dk These studies often use descriptors, such as the binding energy of key intermediates, to correlate the catalyst's properties with its activity and selectivity. This descriptor-based approach allows for the rapid screening of a large number of potential catalysts, accelerating the discovery of new and improved catalytic systems. dtu.dk

For the selective transformation of 2-Furanmethanol, 5-(dimethoxymethyl)-, computational catalyst design could be employed to find catalysts that can selectively cleave certain bonds while leaving others intact. For example, if the desired product is 5-(dimethoxymethyl)furan, a catalyst that promotes the hydrogenolysis of the hydroxymethyl group without affecting the acetal group would be needed. Computational modeling could help in identifying materials that exhibit such selectivity by calculating the adsorption energies of the molecule on different crystal facets and the activation barriers for the desired and undesired reaction pathways. The influence of the solvent on the catalytic process can also be investigated through integrated computational approaches. rsc.org

Future Research Directions and Emerging Opportunities

Development of Highly Selective and Green Synthetic Routes

A primary focus of future research is the development of environmentally benign and highly efficient methods for synthesizing 2-Furanmethanol, 5-(dimethoxymethyl)- and its derivatives. The current strategies often involve the direct acetalization of HMF using methanol (B129727), which can serve as both a reagent and a green solvent. researchgate.net This approach is a cornerstone of a protection strategy aimed at producing high-value chemicals like dimethyl furan-2,5-dicarboxylate (B1257723) (MFDC) with high yields. researchgate.net

Emerging opportunities lie in optimizing these processes through advanced catalysis and innovative reaction conditions. The principles of "Green Chemistry," such as using renewable feedstocks, employing atom-economical reactions, and utilizing non-toxic solvents like water, are central to this effort. nih.gov

Key Research Thrusts:

Advanced Catalysis: Exploration of novel heterogeneous catalysts, such as gold nanoparticles supported on metal oxides (e.g., Au/CeO₂), has shown promise in achieving high yields (>90%) for the oxidative esterification of the HMF-acetal. researchgate.net Future work will likely target the development of non-noble metal catalysts and photocatalytic systems to reduce cost and environmental impact. mdpi.com

Innovative Solvents and Conditions: The use of deep eutectic solvents (DES) and microwave-assisted synthesis, which have proven effective for producing HMF and its derivatives, represents a promising avenue. researchgate.net These methods can lead to shorter reaction times and higher yields under milder conditions. researchgate.net

Table 1: Examples of Green Synthetic Strategies in Furan (B31954) Chemistry

| Objective | Strategy / Catalyst | Key Findings / Potential | Reference |

|---|---|---|---|

| High-Yield MFDC Synthesis | Methanol as protecting agent and solvent; Au/CeO₂ catalyst | Protects the formyl group, enabling oxidative esterification with >90% yield. | researchgate.net |

| HMF to FDM Conversion | H₂ as a green hydrogen donor; Water as a solvent | Meets green chemistry principles by using clean reagents and solvents. | nih.gov |

| HMF Production | Deep Eutectic Solvent (DES) / Microwave Irradiation | Achieved 90% HMF yield in just 10 minutes, showcasing a highly efficient route. | researchgate.net |

| HMF to DFF Photocatalysis | Fe-doped-Poly(heptazine imide) photocatalysts in water | Demonstrates a visible-light-driven green route for HMF oxidation. | mdpi.com |

Exploration of Novel Transformational Chemistry

With the formyl group protected, 2-Furanmethanol, 5-(dimethoxymethyl)- becomes an ideal substrate for exploring novel chemical transformations centered on its hydroxymethyl functionality and furan ring. The protection strategy not only prevents unwanted side reactions but can also favorably influence the reactivity of the molecule.

Kinetic studies have revealed that the acetal (B89532) group can accelerate the aerobic oxidation of the hydroxymethyl group, a significant finding that can be exploited for developing new synthetic methodologies. nih.govtue.nl Research in this area will focus on converting the compound into a wider array of valuable intermediates that are otherwise difficult to access directly from HMF.

Future avenues for exploration include:

Selective Oxidation: Beyond the established oxidation to an aldehyde or carboxylic acid ester, research into partial oxidation under highly controlled conditions could yield new functionalities.

Amination Reactions: Developing pathways for converting the hydroxymethyl group into an aminomethyl group would produce precursors for valuable nitrogen-containing compounds, such as 5-((dimethylamino)methyl)-2-furanmethanol and 2,5-bis(aminomethyl)furan, which are building blocks for pharmaceuticals and polymers. mdpi.comresearchgate.net

Carbon-Carbon Bond Formation: Utilizing the hydroxymethyl group as a handle for reactions like the Wittig reaction could introduce vinyl groups or other carbon chains, expanding the molecular diversity of furan-based chemicals. rsc.org

Table 2: Investigated and Potential Transformations

| Starting Material | Transformation | Product | Significance | Reference |

|---|---|---|---|---|

| 2-Furanmethanol, 5-(dimethoxymethyl)- | Oxidative Esterification | Methyl 5-formylfuran-2-carboxylate dimethylacetal | A key step in the high-yield synthesis of the polymer monomer MFDC. | researchgate.net |

| HMF-acetal (cyclic) | Aerobic Oxidation | 2,5-diformylfuran (DFF)-acetal | Acetal protection enables higher yields (84%) from concentrated solutions. | nih.gov |

| HMF (conceptual) | Reductive Amination | 5-(Aminomethyl)-2-furanmethanol | A valuable intermediate for pharmaceuticals and polymers. | researchgate.net |

| Furfuryl Acetate (analogous) | Vilsmeier-Haack and Wittig Reactions | 5-Hydroxymethyl-2-vinylfuran | Demonstrates potential C-C bond formation pathways for furan alcohols. | rsc.org |

Expanded Roles in Materials Science and Fine Chemical Synthesis

The true potential of 2-Furanmethanol, 5-(dimethoxymethyl)- lies in its role as a gateway to advanced materials and high-value fine chemicals. As an intermediate derived from renewable biomass, it provides a sustainable alternative to petroleum-based feedstocks.

The most prominent application is in the synthesis of monomers for bio-based polymers. The conversion of this compound to dimethyl furan-2,5-dicarboxylate (MFDC) directly feeds into the production of polyalkylene furanoates (PAFs), which are considered a promising bio-based alternative to polyesters like PET. researchgate.net Similarly, derivatives like furan-2,5-dimethylene diisocyanate (FDI) are precursors to novel polyurethanes. tue.nl

Emerging opportunities in this domain are:

Bio-Based Polymers: Expanding the range of furan-based monomers derived from 2-Furanmethanol, 5-(dimethoxymethyl)- to create new polymers with tailored properties (e.g., thermal stability, barrier properties, biodegradability).

Specialty Chemicals: Leveraging the unique furan structure to synthesize complex molecules for pharmaceuticals, agrochemicals, and fragrances. The conversion to chiral amines or other functionalized furans is a particularly rich area for exploration.

Advanced Materials: Investigating the use of its derivatives in the creation of functional materials, such as novel resins, coatings, and composites, where the furan ring can impart specific chemical resistance or thermal properties.

Integrated Experimental and Computational Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of 2-Furanmethanol, 5-(dimethoxymethyl)- is crucial for rational catalyst design and process optimization. The integration of experimental studies with computational modeling offers a powerful paradigm to achieve this.

Experimental work, including detailed kinetic studies, has already provided key insights, such as demonstrating that acetal protection not only prevents side reactions but also accelerates the oxidation of the hydroxymethyl group. nih.govtue.nl However, the underlying electronic and steric reasons for this acceleration are not fully understood.

This is where computational chemistry provides a significant opportunity.

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate activation energy barriers, and visualize transition states. researchgate.netrsc.org This can explain, for example, why a specific catalyst is effective or why one reaction pathway is favored over another. Such studies have been applied to understand HMF oxidation and other complex organic reactions. researchgate.netacs.org

Molecular Modeling: Techniques like Hirshfeld surface analysis can be used alongside experimental data (e.g., X-ray diffraction) to understand the noncovalent interactions that influence crystal packing and molecular structure, which can be relevant for catalyst-substrate binding. nih.gov

Predictive Design: By combining experimental data with computational models, researchers can move towards the in silico design of new catalysts and reaction conditions with higher selectivity and efficiency, reducing the need for extensive trial-and-error experimentation. rsc.orgnih.gov The synergy between empirical kinetics and computed activation barriers can validate mechanistic hypotheses and guide future synthetic efforts. acs.org

Q & A

What synthetic methodologies are effective for producing 2-Furanmethanol, 5-(dimethoxymethyl)-, and how does catalyst choice influence reaction selectivity?

Answer:

The compound can be synthesized via acetalization reactions using bifunctional catalysts. For example, CePO₄ demonstrated high selectivity (96%) and yield (78%) for synthesizing 5-(dimethoxymethyl)-2-furanmethanol from its precursor in methanol. This catalyst promotes chemoselective acetalization without forming side products like 5-methoxymethylfurfural or 2-(dimethoxymethyl)-5-(methoxymethyl)furan . Alternative routes may involve protecting-group strategies or derivatization of furan-based intermediates, such as those with 1,3-dioxolane moieties . Catalyst selection is critical: acidic or Lewis acid catalysts (e.g., CePO₄) favor acetalization, while other conditions may lead to oxidation or polymerization byproducts.

How can researchers characterize 2-Furanmethanol, 5-(dimethoxymethyl)-, and validate its structural purity?

Answer:

Key techniques include:

- GC-MS : For volatile derivatives, electron ionization (EI) spectra provide fragmentation patterns correlating with molecular weight (e.g., C₆H₈O₂ derivatives ).

- IR Spectroscopy : Functional groups like -OH (stretching ~3200-3600 cm⁻¹) and acetal C-O bonds (~1100 cm⁻¹) can be identified .

- NMR : ¹H and ¹³C NMR resolve furan ring protons (δ 6.0-7.5 ppm) and dimethoxymethyl groups (δ 3.3-3.5 ppm for OCH₃).

- Chromatography : HPLC or TLC with UV/fluorescence detection ensures purity, especially when detecting trace byproducts in biomass-derived matrices .

What are the potential biological activities of 2-Furanmethanol derivatives, and how can their mechanisms be studied?

Answer:

While direct data on 5-(dimethoxymethyl)- derivatives is limited, structurally related furanmethanols exhibit antimicrobial, antioxidant, and anti-inflammatory properties . To investigate:

- In vitro assays : Test against bacterial/fungal strains (e.g., MIC assays) or oxidative stress models (e.g., DPPH radical scavenging).

- Structure-activity relationships (SAR) : Compare with analogs like 5-methyl-2-furanmethanol or substituted benzofurans to identify critical functional groups .

- Computational modeling : Density Functional Theory (DFT) can predict binding affinities to enzymes (e.g., cytochrome P450) or reactive oxygen species (ROS) quenching pathways.

How does the dimethoxymethyl group influence the stability and reactivity of 2-Furanmethanol derivatives?

Answer:

The dimethoxymethyl moiety enhances steric bulk and electron-donating effects, altering:

- Thermal stability : Reduced susceptibility to ring-opening compared to unsubstituted furans .

- Reactivity : Protects against electrophilic substitution at the 5-position while enabling nucleophilic acetal cleavage under acidic conditions .

- Solubility : Increased hydrophilicity compared to alkyl-substituted furans, impacting solvent selection for reactions .

What analytical challenges arise when detecting 2-Furanmethanol, 5-(dimethoxymethyl)-, in complex matrices (e.g., biomass pyrolysates)?

Answer:

In biomass-derived samples, co-eluting oxygenates (e.g., furfural, hydroxyacetaldehyde) complicate detection. Mitigation strategies include:

- Derivatization : Silylation or acetylation to improve GC-MS volatility .

- Tandem MS : MRM (multiple reaction monitoring) enhances specificity by targeting unique fragment ions.

- Chromatographic optimization : Use of polar columns (e.g., DB-WAX) to resolve polar oxygenates .

What safety protocols are essential when handling 2-Furanmethanol derivatives in laboratory settings?

Answer:

- Hazard assessment : Evaluate risks associated with methanol (solvent), acidic catalysts, and potential exothermic reactions .

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.

- PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.

- Waste disposal : Neutralize acidic waste before disposal to prevent acetal decomposition .

How can computational methods aid in designing novel derivatives of 2-Furanmethanol, 5-(dimethoxymethyl)-?

Answer:

- Molecular docking : Predict interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina .

- DFT calculations : Optimize transition states for acetalization or oxidation reactions to guide synthetic routes .

- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity .

What contradictions exist in the literature regarding the structural or spectral data of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.